molecular formula C19H23N3O3 B2624815 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide CAS No. 1797318-69-4

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide

Cat. No.: B2624815
CAS No.: 1797318-69-4
M. Wt: 341.411
InChI Key: QJWCARAYEBQNJH-UHFFFAOYSA-N
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Description

Introduction to N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide

Chemical Taxonomy and IUPAC Nomenclature

This compound belongs to the carboxamide class, characterized by a carbonyl group bonded to an amine. Its IUPAC name systematically describes its structure:

  • Oxolan-3-yl : A tetrahydrofuran ring substituted at the 3-position.
  • 1H-pyrazol-4-yl : A pyrazole ring (a five-membered di-nitrogen heterocycle) with hydrogen at the 1-position and substitution at the 4-position.
  • 4-phenyloxane-4-carboxamide : A six-membered oxane (tetrahydropyran) ring substituted with a phenyl group and a carboxamide group at the 4-position.

The molecular formula, inferred from structural analogs, is likely C₁₉H₂₁N₃O₃ , though exact mass spectrometry data remains unspecified in available literature. The compound’s taxonomy places it within heterocyclic carboxamides, a subgroup known for diverse bioactivity.

Table 1: Key Structural Features
Component Description Role in Bioactivity
Pyrazole ring Aromatic di-nitrogen heterocycle Hydrogen bonding with biological targets
Oxolane (tetrahydrofuran) Oxygen-containing saturated five-membered ring Solubility modulation
4-phenyloxane Tetrahydropyran with phenyl substituent Steric bulk and lipophilicity
Carboxamide group -C(=O)NH- linkage Intermolecular interactions

Historical Context of Carboxamide Derivatives in Medicinal Chemistry

Carboxamides have been pivotal in drug discovery due to their stability and capacity for hydrogen bonding. Early examples include celecoxib , a COX-2 inhibitor with a pyrazole-carboxamide framework. The incorporation of carboxamide groups into heterocycles enhances target affinity by mimicking peptide bonds, enabling interactions with enzymes and receptors.

Notable milestones:

  • 1950s–1970s : Development of benzodiazepines (e.g., diazepam), utilizing carboxamide-like structures for CNS activity.
  • 1990s–2000s : COX-2 inhibitors (e.g., celecoxib) demonstrated the therapeutic value of pyrazole-carboxamide hybrids.
  • 2010s–present : Hybrid systems like this compound exploit synergistic effects of multiple heterocycles.

These innovations underscore the carboxamide group’s versatility in optimizing pharmacokinetics and pharmacodynamics.

Structural Significance of Oxolane-Pyrazole Hybrid Systems

The fusion of oxolane and pyrazole rings in this compound introduces unique stereoelectronic properties:

  • Pyrazole : Contributes aromaticity and hydrogen-bonding capacity via nitrogen lone pairs, often critical for kinase inhibition.
  • Oxolane : Enhances solubility relative to purely aromatic systems while providing conformational rigidity.
  • 4-phenyloxane : The phenyl group increases lipophilicity, potentially improving blood-brain barrier penetration, while the oxane’s chair conformation minimizes steric strain.

This hybrid design may optimize bioavailability and target selectivity, as seen in related compounds where oxolane moieties improve metabolic stability compared to furan derivatives. Computational modeling suggests the oxolane’s oxygen atom participates in water-mediated hydrogen bonds, enhancing aqueous solubility without compromising membrane permeability.

The structural synergy between these components positions this compound as a candidate for further pharmacological exploration, particularly in disorders involving enzymatic dysregulation.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-18(21-16-12-20-22(13-16)17-6-9-25-14-17)19(7-10-24-11-8-19)15-4-2-1-3-5-15/h1-5,12-13,17H,6-11,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWCARAYEBQNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the oxane and carboxamide groups. One common method involves the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring. Subsequent reactions introduce the oxane and carboxamide functionalities under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s oxolane and oxane substituents may enhance solubility compared to alkyl-substituted analogs (e.g., ethyl/methyl groups in ).
  • The dihydropyrazole derivatives in exhibit confirmed planar geometries, suggesting that the target compound’s pyrazole core likely adopts similar rigidity.

Carboxamide-Functionalized Heterocycles

Carboxamide groups are critical for hydrogen bonding and target binding. Notable comparisons:

Compound Class Example Structure Bioactivity/Properties Reference(s)
1,3,4-Thiadiazole Derivatives Thiadiazole + pyrazole + nitro groups Antimicrobial activity (e.g., vs. E. coli)
Pyrazoline Carboxamides Dihydropyrazole + halogenated aryl groups + carboxamide Structural studies (no bioactivity reported)

Key Observations :

  • The 1,3,4-thiadiazole derivatives in demonstrate antimicrobial efficacy, implying that the target compound’s carboxamide group could similarly engage in biological interactions.

Biological Activity

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide, a compound with the molecular formula C19H23N3O3 and a molecular weight of 341.4 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazole ring linked to an oxane moiety and a phenyl group. The structural representation is crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC19H23N3O3
Molecular Weight341.4 g/mol
CAS Number1797318-69-4

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial activity. A study involving various pyrazole derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.8 µg/ml against fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/ml)Target Pathogen
111.6Candida albicans
120.8Candida tropicalis
5-Flourocytosine3.2Aspergillus niger

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties, similar to other pyrazole derivatives that have shown inhibition of inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in managing inflammatory diseases.

The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with specific molecular targets involved in inflammation and microbial resistance. The presence of the oxane and pyrazole rings may facilitate binding to enzymes or receptors, modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potentials:

  • Study on Pyrazole Derivatives : A comprehensive review highlighted the synthesis and evaluation of various pyrazole derivatives for antimicrobial activity, noting that modifications in the chemical structure can significantly enhance efficacy .
  • Inflammatory Response Modulation : Research demonstrated that certain pyrazole compounds effectively reduced markers of inflammation in animal models, suggesting a pathway for developing new anti-inflammatory drugs .

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